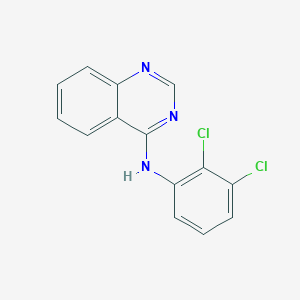

N-(2,3-dichlorophenyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9Cl2N3 |

|---|---|

Molecular Weight |

290.1 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19) |

InChI Key |

NIXXUWRPJWRXRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2,3 Dichlorophenyl Quinazolin 4 Amine and Its Analogues

Conventional Multi-Step Synthesis Approaches

Conventional syntheses are characterized by a stepwise construction of the target molecule, beginning with the formation of the core heterocyclic system. This is followed by functionalization at the C-4 position and relies on the availability of appropriately substituted precursors.

The foundational step in many syntheses is the construction of the quinazoline (B50416) ring system. A prevalent method begins with substituted anthranilic acids, which undergo cyclization to form a quinazolin-4(3H)-one intermediate. This transformation is often achieved by heating the anthranilic acid derivative with reagents that provide the missing C2-N3 unit of the pyrimidine (B1678525) ring. For instance, reacting an anthranilic acid with formamide (B127407) or formamidine (B1211174) acetate (B1210297) serves as a common and effective method for creating the initial quinazolin-4(3H)-one scaffold. researchgate.net

The crucial step for introducing the N-(2,3-dichlorophenyl) moiety is the condensation of an amine with a reactive quinazoline intermediate at the C-4 position. This is most commonly performed via a nucleophilic aromatic substitution (SNAr) reaction. The process involves reacting a 4-chloroquinazoline (B184009) with 2,3-dichloroaniline (B127971). digitellinc.com The chlorine atom at the C-4 position is an excellent leaving group, readily displaced by the nucleophilic attack of the primary amine of 2,3-dichloroaniline.

The efficiency of this reaction can be influenced by the electronic properties of the aniline (B41778) used; electron-rich anilines tend to react more readily under milder conditions, while electron-poor anilines may require more forcing conditions or longer reaction times. nih.gov To enhance the reaction rate and yield, various conditions have been developed, including the use of microwave irradiation, which can significantly shorten reaction times. nih.gov Some protocols proceed in the presence of a base to scavenge the HCl byproduct, while others have been developed under base-free conditions, particularly using a mixture of THF and water as the solvent system. nih.gov

Table 1: Conditions for N-Arylation of 4-Chloroquinazolines with Various Anilines

| Amine unfold_more | Conditions unfold_more | Solvent unfold_more | Yield (%) unfold_more | Reference unfold_more |

|---|---|---|---|---|

| Aniline | Microwave, 10 min, 120 °C | THF/H₂O (1:1) | 96 | nih.gov |

| 4-Methoxyaniline | Microwave, 10 min, 120 °C | THF/H₂O (1:1) | 95 | nih.gov |

| 4-Chloroaniline | Microwave, 10 min, 120 °C | THF/H₂O (1:1) | 92 | nih.gov |

| 2-Methylaniline | Microwave, 10 min, 120 °C | THF/H₂O (1:1) | 89 | nih.gov |

| N-Methylaniline | Microwave, 10 min, 120 °C | THF/H₂O (1:1) | 81 | nih.gov |

The 2,3-dichlorophenyl group is not typically formed on the quinazoline scaffold directly. Instead, it is introduced using a pre-synthesized precursor, 2,3-dichloroaniline. The synthesis of this crucial starting material generally begins with 1,2-dichlorobenzene. Nitration of 1,2-dichlorobenzene, for example with an anhydrous mixture of phosphoric, sulfuric, and nitric acids, yields 2,3-dichloronitrobenzene (B165493). google.com The subsequent step is the reduction of the nitro group to an amine. A common method for this transformation is catalytic hydrogenation, where 2,3-dichloronitrobenzene is treated with hydrogen gas in the presence of a metal catalyst to afford 2,3-dichloroaniline. wikipedia.orgchemicalbook.com

A comprehensive conventional pathway to N-(2,3-dichlorophenyl)quinazolin-4-amine begins with an anthranilic acid derivative. The key steps are:

Cyclization: Anthranilic acid is first cyclized, often with formamide, to produce quinazolin-4(3H)-one. researchgate.net

Chlorination: The resulting quinazolin-4(3H)-one is then converted to the highly reactive intermediate, 4-chloroquinazoline. This halogenation is a critical activation step and is typically achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). researchgate.netgoogle.com The use of a catalyst like N,N-dimethylformamide (DMF) can facilitate this conversion. google.com

Condensation: Finally, as described in section 2.1.2, the 4-chloroquinazoline undergoes a nucleophilic aromatic substitution with 2,3-dichloroaniline to yield the final product, this compound.

Table 2: Reagents for Chlorination of Quinazolin-4(3H)-one

| Chlorinating Agent unfold_more | Conditions unfold_more | Catalyst/Additive unfold_more | Reference unfold_more |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 4 hours | Not specified | researchgate.net |

| Thionyl chloride (SOCl₂) | Reflux (75-78 °C) | N,N-Dimethylformamide (DMF) | google.com |

| Phosphoryl chloride (POCl₃) | Reflux | Not specified | google.com |

Catalytic Synthesis Protocols

Modern synthetic chemistry often employs transition-metal catalysis to achieve bond formations that are difficult to accomplish through conventional means. These methods can offer higher efficiency, milder reaction conditions, and broader functional group tolerance.

The formation of the C4-N bond in this compound can be achieved using palladium-catalyzed cross-coupling chemistry, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction directly couples an aryl halide (4-chloroquinazoline) with an amine (2,3-dichloroaniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

This approach is particularly valuable when the SNAr reaction (Section 2.1.2) is sluggish, for instance, with less reactive aryl chlorides or electron-deficient amines. The choice of ligand is critical for the success of the reaction, with sterically hindered biaryl phosphine ligands (e.g., BINAP, DavePhos, X-Phos) often providing excellent results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.orgmdpi.com The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine in the catalytic cycle. mdpi.com

Table 3: Typical Catalyst Systems for Palladium-Catalyzed Amination of Aryl Chlorides

| Palladium Source unfold_more | Ligand unfold_more | Base unfold_more | Typical Substrates unfold_more | Reference unfold_more |

|---|---|---|---|---|

| Pd(dba)₂ | BINAP | NaOt-Bu | Dichloroquinolines + Amines | mdpi.com |

| Pd(dba)₂ | DavePhos | NaOt-Bu | Dichloroquinolines + Sterically hindered amines | mdpi.com |

| Pd(OAc)₂ | X-Phos | KOt-Bu or Cs₂CO₃ | Aryl Halides/Triflates + Amines | beilstein-journals.org |

Zinc-Mediated Cyclization and Functionalization

Zinc, a versatile and accessible metal, has been employed in the synthesis of quinazoline derivatives, primarily in cyclization reactions to form the core heterocyclic structure. While direct zinc-mediated synthesis of this compound is not extensively documented, the methodologies applied to analogous structures are highly relevant. Zinc salts, such as zinc chloride, can act as effective Lewis acids to catalyze the cyclization of acyclic precursors, like ureido-benzoate esters, into quinazolinediones under mild conditions. researchgate.net This offers a cost-effective and time-efficient alternative to traditional synthetic routes. researchgate.net

Furthermore, zinc metal in water has been utilized for tandem reductive cyclization processes. For instance, the reaction of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes in the presence of zinc dust mediates a reductive cyclization to form 5,6-dihydrobenzo scholarsresearchlibrary.comrsc.orgimidazo[1,2-c]quinazolines. rsc.org This approach is noted for its use of inexpensive and readily available materials, presenting a green and economical protocol. rsc.org The fundamental role of zinc in these reactions often involves activating substrates or facilitating the formation of key intermediates necessary for the ring-closing step to build the quinazoline framework. rsc.orgnih.gov

Green Chemistry and Enhanced Synthesis Techniques

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to reduce environmental impact and improve efficiency. Key advancements include the use of microwave-assisted synthesis and the development of one-pot reaction sequences.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique for producing N-aryl-4-aminoquinazolines, offering significant advantages over conventional heating methods. mdpi.com This approach dramatically reduces reaction times, often from many hours to just a few minutes, while frequently providing improved product yields and purity. scholarsresearchlibrary.comnih.gov

A common method involves the reaction of a 4-chloroquinazoline with an appropriate aniline, in this case, 2,3-dichloroaniline. Under classical conditions, this reaction may require refluxing for 12 hours. mdpi.com In contrast, microwave irradiation can complete the reaction in as little as 20 minutes using a solvent like 2-propanol. mdpi.com This efficiency stems from the direct and rapid heating of the solvent and reactants by microwave energy. The technique is considered environmentally friendly due to reduced energy consumption and often allows for the use of less hazardous solvents. mdpi.comnih.gov

| Parameter | Classical Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 12 hours | 20 minutes |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation (60W) |

| Solvent | 2-Propanol | 2-Propanol |

| Advantages | Established procedure | Rapid reaction, high efficiency, environmentally friendly |

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant benefits in terms of efficiency, resource conservation, and waste reduction. For quinazoline derivatives, several one-pot, multi-component strategies have been developed. These methods often involve the condensation of an anthranilamide derivative, an aldehyde, and a nitrogen source. researchgate.net

For example, 2,3-dihydroquinazolin-4(1H)-ones can be synthesized in a one-pot reaction from isatoic anhydride, an aromatic aldehyde, and ammonium (B1175870) acetate, catalyzed by reagents like ferric chloride on neutral alumina. researchgate.net While this produces a related quinazolinone structure, similar multi-component strategies can be adapted for 4-aminoquinazolines. Copper-mediated one-pot syntheses have also been developed that allow for the formation of multiple new carbon-nitrogen bonds in a single operation. rsc.org Such sequences are highly atom-economical and streamline the production process, avoiding complex work-up and purification steps for intermediates. researchgate.net

Chemo- and Regioselective Synthesis Considerations

Achieving the correct substitution pattern is critical when synthesizing complex molecules like this compound. The synthesis must be controlled to ensure the 2,3-dichlorophenyl group attaches at the N-4 position and to avoid the formation of other isomers. This control is known as regioselectivity.

The reaction of methyl anthranilates with N-arylcyanamides can produce different quinazolinone isomers depending on the catalyst and conditions used. For instance, using p-toluenesulfonic acid (p-TsOH) as a catalyst tends to yield 3-arylquinazolin-4-ones, whereas using trimethylsilyl (B98337) chloride (TMSCl) followed by a Dimroth rearrangement can exclusively produce the 2-(N-arylamino)quinazolin-4-one regioisomer. rsc.org

For the synthesis of N-aryl-4-aminoquinazolines, the most direct method involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with the desired aniline. This reaction is generally regioselective for the 4-position, as the chlorine atom at this position is highly activated towards substitution by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. The choice of solvent and temperature can further optimize the selectivity and yield of the desired this compound product.

Structure Activity Relationship Sar Studies of N 2,3 Dichlorophenyl Quinazolin 4 Amine Derivatives

Influence of Substituents on the Quinazoline (B50416) Core

The quinazoline nucleus serves as a crucial anchor for interactions with biological targets. Modifications to this core structure, even at positions seemingly distant from the primary pharmacophore, can profoundly impact activity through alterations in electronics, sterics, and solubility.

Substitutions at the C-2 and C-3 positions of the quinazoline ring are pivotal in modulating the biological profile of N-arylquinazolin-4-amine derivatives. The introduction of various functional groups at the C-2 position can influence the molecule's orientation within a target's binding site. For instance, the incorporation of small alkyl or aryl groups can enhance van der Waals interactions. researchgate.netresearchgate.net Studies on related quinazoline scaffolds have shown that 2-aryl-substituted quinazolines can exhibit significant antiproliferative potency against various cell lines. nih.gov

The nature of the substituent at C-2 can also dictate the synthetic accessibility of further derivatives. For example, a 2-mercapto group can serve as a handle for introducing a variety of thioether functionalities, leading to compounds with diverse biological activities. mdpi.com In the context of N-(2,3-dichlorophenyl)quinazolin-4-amine, a hypothetical SAR exploration at the C-2 position might yield results similar to those observed in other quinazoline series, where the introduction of a small, lipophilic group could enhance potency.

Substitutions at the N-3 position are less common in the N-arylquinazolin-4-amine series, as this nitrogen is part of the aromatic pyrimidine (B1678525) ring. However, in the related quinazolin-4(3H)-one series, the N-3 position is frequently substituted, and these modifications significantly impact activity. nih.gov For N-arylquinazolin-4-amines, maintaining the aromaticity of the quinazoline core is generally considered essential for activity, and thus, N-3 substitutions are not typically explored.

| Compound | R1 (at C-2) | Relative Potency |

|---|---|---|

| Derivative 1 | -H | Baseline |

| Derivative 2 | -CH3 | ++ |

| Derivative 3 | -Phenyl | +++ |

| Derivative 4 | -NH2 | + |

The amine bridge at the C-4 position is a cornerstone of the biological activity of this class of compounds. It acts as a critical linker, connecting the quinazoline core to the dichlorophenyl moiety. This linkage is not merely a spacer; the nitrogen atom and its substituent play a direct role in binding to target enzymes, often forming key hydrogen bonds. In many kinase inhibitors with a 4-anilinoquinazoline (B1210976) scaffold, the N-1 of the quinazoline ring and the N-H of the 4-amino group are crucial for hydrogen bonding interactions within the ATP-binding pocket of the kinase.

The flexibility and rotational freedom around the C-4-amine bond are also important factors. These conformational aspects allow the dichlorophenyl ring to adopt an optimal orientation for binding. Any modification that significantly alters the electronic nature or steric bulk around this amine linkage can lead to a substantial loss of activity.

Halogenation of the quinazoline ring itself, particularly at positions C-6 and C-7, is a common strategy to modulate the electronic properties and bioavailability of the molecule. The introduction of electron-withdrawing groups like chlorine or fluorine can alter the pKa of the quinazoline nitrogen atoms, which can influence binding affinity. Furthermore, halogens can form specific halogen bonds with protein residues, providing an additional anchoring point. researchgate.net

Significance of the Dichlorophenyl Moiety and Related Aryl Substituents

The N-(2,3-dichlorophenyl) group is a key determinant of the biological activity of the parent compound. Its electronic and steric properties, as well as the specific positioning of the chloro substituents, are critical for target engagement.

The arrangement of the two chlorine atoms on the phenyl ring is not arbitrary and has a significant impact on the compound's activity. The 2,3-dichloro pattern confers a specific three-dimensional shape and electronic distribution that is recognized by the target's binding site. Other positional isomers, such as 2,4-dichloro or 3,4-dichloro, would present a different profile of steric hindrance and electronic properties, likely leading to altered binding affinities.

| Compound | Dichloro Substitution Pattern | Hypothetical Relative Activity |

|---|---|---|

| Isomer 1 | 2,3-dichloro | +++ |

| Isomer 2 | 3,4-dichloro | ++ |

| Isomer 3 | 2,4-dichloro | + |

| Isomer 4 | 2,5-dichloro | +/- |

| Isomer 5 | 3,5-dichloro | + |

Sterically, the presence of two chlorine atoms, particularly the one at the ortho position (C-2), imposes a significant conformational constraint. This steric hindrance forces the phenyl ring to rotate out of the plane of the quinazoline ring, creating a specific dihedral angle. This fixed conformation can be beneficial if it matches the topology of the target's binding site, leading to a higher binding affinity. However, excessive steric bulk can also lead to clashes with the protein, resulting in reduced activity. The balance between these electronic and steric factors is crucial for optimizing the biological activity of this compound derivatives.

Correlative Analyses of Structural Features with Preclinical Biological Activities

Influence of Substituents on the Quinazoline Ring:

The quinazoline core itself is a critical component for the activity of this class of compounds. Research on related 4-anilinoquinazolines has demonstrated that the quinazoline moiety is essential for potent inhibitory activity at the ATP binding site of enzymes like the epidermal growth factor receptor (EGFR). Substitutions on the quinazoline ring, particularly at the 6- and 7-positions, have been shown to significantly modulate potency. Generally, the introduction of small, electron-donating groups, such as methoxy (B1213986) groups, at these positions tends to enhance inhibitory activity. This is exemplified in studies of various 4-anilinoquinazolines where 6,7-dimethoxy substitution led to highly potent analogues.

Impact of the Dichlorophenyl Moiety:

The substitution pattern on the aniline (B41778) ring is a key determinant of the biological activity of this compound derivatives. The presence and position of the chlorine atoms are particularly significant. While the 3,4-dichloro substitution pattern on the phenyl ring has been reported in some instances to enhance receptor binding compared to the 2,3-dichloro arrangement, the latter may offer advantages in terms of metabolic stability. This suggests a trade-off between binding affinity and pharmacokinetic properties that can be fine-tuned by the specific placement of the halogen atoms.

Modifications at the 4-Anilino Linker:

The amine group linking the quinazoline and dichlorophenyl rings is a crucial interaction point within the kinase active site. Modifications at this position, such as N-alkylation or the introduction of bulky substituents, can have a profound impact on biological activity. Such alterations can affect the planarity of the molecule and its ability to form key hydrogen bonds with the hinge region of the kinase, often leading to a decrease in inhibitory potency.

The following table summarizes the general structure-activity relationships for this compound derivatives based on findings from related 4-anilinoquinazoline analogues.

| Structural Modification | Effect on Preclinical Biological Activity | Rationale |

| Substituents on Quinazoline Ring (e.g., 6,7-dimethoxy) | Increased Potency | Electron-donating groups can enhance binding affinity at the ATP site of kinases. |

| Position of Chlorine Atoms on Phenyl Ring | 3,4-dichloro may enhance receptor binding; 2,3-dichloro may improve metabolic stability. | The specific substitution pattern influences the electronic and steric properties, affecting both target interaction and pharmacokinetic profile. |

| Modifications at the 4-Anilino Linker | Generally decreases potency. | Alterations can disrupt crucial hydrogen bonding interactions with the kinase hinge region. |

| Introduction of Bulky Substituents on the Phenyl Ring | Can decrease activity. | Steric hindrance can prevent optimal binding within the kinase active site. |

It is important to note that while these general SAR trends provide a valuable framework for the design of novel this compound derivatives, the optimal substitution pattern is often target-specific. The subtle interplay of electronic, steric, and hydrophobic interactions ultimately dictates the preclinical biological activity of each unique analogue. Further detailed studies with specific data for a wider range of derivatives of this compound are necessary to build a more comprehensive and predictive SAR model.

Molecular Mechanisms of Action of N 2,3 Dichlorophenyl Quinazolin 4 Amine and Its Analogues

Receptor Tyrosine Kinase (RTK) Inhibition

The 4-aminoquinazoline core is a well-established pharmacophore for targeting protein kinases, especially receptor tyrosine kinases (RTKs). nih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this scaffold and function by inhibiting RTKs that are crucial for tumor growth and proliferation. nih.govnih.gov

The epidermal growth factor receptor (EGFR) is a key therapeutic target in various cancers, and quinazoline (B50416) derivatives are among the most potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the signal transduction pathways that lead to cell proliferation, survival, and metastasis. nih.govnih.gov The quinazoline nucleus is a privileged scaffold for designing EGFR inhibitors. nih.gov

Numerous studies have explored the structure-activity relationships of quinazolinone and 4-aminoquinazoline derivatives as EGFR inhibitors. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their EGFR inhibitory activity, with some compounds showing excellent potency. nih.gov The interactions of these inhibitors within the EGFR active site are crucial for their activity. Molecular docking studies of potent quinazolinone derivatives have shown that they occupy the ATP-binding pocket, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov While specific inhibitory data for N-(2,3-dichlorophenyl)quinazolin-4-amine against EGFR is not extensively detailed in the provided results, the general mechanism for this class of compounds is well-understood. For example, analogues with different substitution patterns have demonstrated significant EGFR inhibition. nih.govekb.eg

Table 1: EGFR Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogues

| Compound | EGFR IC₅₀ (µM) | Reference |

|---|---|---|

| Analogue 2h | 0.102 ± 0.014 | nih.gov |

| Analogue 2i | 0.097 ± 0.019 | nih.gov |

| Analogue 3h | 0.128 ± 0.016 | nih.gov |

| Analogue 3i | 0.181 ± 0.011 | nih.gov |

This table is interactive. Click on the headers to sort the data.

HER2 is another important member of the epidermal growth factor receptor family and a critical target in certain types of cancer, particularly breast cancer. nih.gov Achieving selectivity for HER2 over EGFR is a significant challenge in drug development, as cross-reactivity can lead to adverse effects. nih.gov Research has focused on developing HER2-selective inhibitors to improve therapeutic outcomes.

Novel series of quinazoline derivatives have been synthesized and shown to have significantly improved selectivity for HER2 over EGFR. nih.gov For example, bioisosteric replacement of a quinoline (B57606) moiety in a lead compound series resulted in derivatives with a 7- to 12-fold enhancement in HER2 selectivity compared to the dual EGFR/HER2 inhibitor, lapatinib. nih.gov One representative compound from this series demonstrated more potent inhibition of HER2 phosphorylation at the cellular level than lapatinib. nih.gov The development of such selective inhibitors highlights the versatility of the quinazoline scaffold in targeting specific RTKs.

Table 2: HER2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogues

| Compound | HER2 IC₅₀ (µM) | Reference |

|---|---|---|

| Analogue 2h | 0.138 ± 0.012 | nih.gov |

| Analogue 2i | 0.128 ± 0.024 | nih.gov |

| Analogue 3f | 0.132 ± 0.014 | nih.gov |

| Analogue 3g | 0.112 ± 0.016 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. nih.govsemanticscholar.org Consequently, inhibiting VEGFR-2 is a widely pursued strategy in cancer therapy. nih.govsemanticscholar.org The quinazoline core is a versatile scaffold for the development of potent VEGFR-2 inhibitors. nih.gov

Several quinazoline-based compounds have been approved as multi-targeted kinase inhibitors that include VEGFR-2 in their target profile, such as vandetanib. nih.gov Research continues to identify novel quinazoline derivatives with potent anti-angiogenic properties through VEGFR-2 inhibition. ekb.eg The general pharmacophore for VEGFR-2 inhibitors includes a heteroaromatic ring system that interacts with the hinge region of the ATP-binding site, a central linker, and a hydrogen bond donor/acceptor moiety that interacts with the DFG (Asp-Phe-Gly) motif. nih.gov A terminal hydrophobic group often occupies an allosteric pocket. semanticscholar.orgnih.gov A series of 2-thioxobenzo[g]quinazoline derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, with some compounds showing activity greater than the reference drug sorafenib. mdpi.com

Table 3: VEGFR-2 Inhibitory Activity of Selected Quinazoline Analogues

| Compound | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 10 | (4.5-fold less active than sorafenib) | mdpi.com |

| Compound 13 | (1.5-fold less active than sorafenib) | mdpi.com |

| Compound 14 | (2.0-fold less active than sorafenib) | mdpi.com |

| Compound 15 | (1.4-fold less active than sorafenib) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition Beyond RTKs

The biological activity of quinazoline derivatives is not limited to RTK inhibition. These compounds have been shown to modulate the activity of other important enzyme families.

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins (B1171923) and are key mediators of inflammation. The COX-2 isoform is often overexpressed in cancerous tissues and contributes to tumorigenesis. nih.gov Therefore, selective COX-2 inhibitors have therapeutic potential in both inflammation and cancer. Some 2,3-diaryl-4(3H)-quinazolinone derivatives have been shown to exhibit COX-2 inhibitory activity. nih.govimpactfactor.org

The presence of a para-sulfonamide or para-sulfonylmethane group on one of the aryl rings is often a key feature for potent and selective COX-2 inhibition, a characteristic seen in drugs like celecoxib. nih.govimpactfactor.org Molecular docking studies have predicted that 2,3-diaryl-4(3H)-quinazolinones with a p-benzenesulfonamide moiety at the C-2 position and a phenyl ring at the N-3 position can act as potent COX-2 inhibitors. nih.gov For example, a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives carrying a para-sulfonamide group were synthesized, and 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed the highest COX-2 inhibition in the series. nih.gov

Table 4: COX-2 Inhibitory Activity of a Quinazolinone Analogue

| Compound | % COX-2 Inhibition (at 20 µM) | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.gov Topoisomerase inhibitors can function as "poisons" by stabilizing the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death. nih.gov Some quinazoline derivatives have been investigated as topoisomerase inhibitors.

A series of nih.govnih.govimpactfactor.orgtriazolo[4,3-c]quinazoline derivatives were designed as DNA intercalators and evaluated for their topoisomerase II inhibitory activity. nih.gov Several of these compounds exhibited significant cytotoxic activity and were found to inhibit topoisomerase II. nih.gov Further mechanistic studies on the most active compound in this series suggested that it acts as a catalytic inhibitor of topoisomerase II, blocking the formation of relaxed DNA without inducing the formation of linear DNA, which is characteristic of topoisomerase poisons. nih.gov While specific data on this compound is limited, the broader quinazoline class shows potential for modulating topoisomerase activity.

Table 5: Topoisomerase II Inhibitory Activity of Selected nih.govnih.govimpactfactor.orgtriazolo[4,3-c]quinazoline Analogues

| Compound | Topo II IC₅₀ (µM) | Reference |

|---|---|---|

| Analogue 16 | 0.89 | nih.gov |

| Analogue 17 | 1.12 | nih.gov |

| Analogue 18 | 1.35 | nih.gov |

| Analogue 19 | 1.98 | nih.gov |

| Analogue 20 | 1.66 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Proposed Intracellular Signaling Pathway Interventions

The quinazoline scaffold is known to interact with various intracellular signaling pathways, suggesting potential mechanisms of action for this compound.

One such pathway is the Wnt/β-catenin signaling pathway. Some quinazoline derivatives have been shown to inhibit the interaction between β-catenin and T-cell factor 4 (TCF4), a key step in the activation of Wnt target genes. Dysregulation of this pathway is implicated in many cancers.

Another potential area of intervention is the hypoxia-inducible factor-1α (HIF-1α) pathway. Quinazolin-4-one derivatives have been identified as inhibitors of HIF-1α accumulation. nih.gov HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression and angiogenesis. The inhibition of HIF-1α by quinazolin-4-ones may occur through interference with the RAS signaling pathway. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(2,3-dichlorophenyl)quinazolin-4-amine, docking studies have primarily focused on its interaction with key protein targets involved in cancer, such as Epidermal Growth Factor Receptor (EGFR) kinase and tubulin.

Docking analyses have shown that the quinazoline (B50416) scaffold of this compound and its analogs is a privileged structure for interacting with the ATP-binding site of protein kinases like EGFR. A critical interaction observed in multiple studies is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in EGFR). This interaction is a hallmark of many quinazoline-based EGFR inhibitors and is considered essential for anchoring the ligand in the active site.

Studies have also explored the interaction of quinazoline derivatives with tubulin, a key component of the cytoskeleton and a validated anticancer target. These analyses suggest that compounds based on the N-aryl-quinazoline-4-amine scaffold can bind to the colchicine site of tubulin, thereby inhibiting its polymerization and disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis.

Computational docking allows for the prediction of the most likely binding pose (mode) of a ligand within a protein's active site and the estimation of its binding affinity, often expressed as a docking score or binding energy. For this compound and related compounds, these predictions are critical for understanding the structure-activity relationships.

The predicted binding mode consistently places the quinazoline core deep within the ATP-binding cleft of EGFR, while the dichlorophenyl group occupies a more solvent-exposed region. The specific orientation and interactions of the dichlorophenyl substituent are crucial in determining the compound's potency and selectivity. While specific binding affinity values for this compound are not consistently reported across public literature, the docking scores for this class of compounds against EGFR are generally favorable, indicating a high likelihood of binding.

Table 1: Predicted Interaction Profile of this compound with Protein Targets This table is a representative summary based on studies of closely related 4-anilinoquinazoline (B1210976) derivatives.

| Target Protein | Binding Site | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|

| EGFR Kinase | ATP-binding pocket | Met793, Leu718, Val726, Ala743, Lys745, Thr790 | Hydrogen Bonding, Hydrophobic Interactions |

| Tubulin | Colchicine Site | Cys241, Leu242, Ala250, Val318, Ile378 | Hydrophobic Interactions, van der Waals Forces |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models have been developed for various series of quinazoline derivatives to predict their anticancer activity. These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the physicochemical properties of the molecules. By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values), predictive models are generated.

For the class of N-aryl-quinazolin-4-amines, these models can effectively predict the biological activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. The statistical quality of these models is often validated using internal and external validation techniques to ensure their robustness and predictive power.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. QSAR studies on quinazoline derivatives have helped to identify the key pharmacophoric features required for their biological activity.

For EGFR inhibition, the essential pharmacophoric features typically include:

A hydrogen bond acceptor (the N1 atom of the quinazoline ring).

A heterocyclic aromatic ring system (the quinazoline core).

A hydrophobic aromatic group (the dichlorophenyl moiety).

The spatial arrangement of these features is critical for optimal interaction with the EGFR active site. The presence of specific substituents on the phenyl ring, such as the chlorine atoms in this compound, can significantly influence the electronic and steric properties of the molecule, thereby modulating its activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD simulations provide valuable insights into the dynamic behavior of ligand-protein complexes and can be used to assess their stability.

Investigation of Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability and dynamics of a ligand-receptor complex. For quinazolin-4-amine derivatives, which are often explored as kinase inhibitors, understanding how they interact with their target protein is key to designing more effective drugs. nih.gov

MD simulations can reveal the conformational changes that occur when a ligand like this compound binds to a receptor. nih.gov These simulations track the movements of atoms over time, providing a dynamic picture of the binding event. This is crucial for assessing the stability of the interaction. For instance, a stable binding is often characterized by minimal fluctuations in the ligand's position within the binding pocket and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Through MD analysis, researchers can identify key residues in the receptor that are crucial for the selectivity of the inhibitor. nih.gov This information is invaluable for the further development of highly potent and selective inhibitors. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. mdpi.comresearchgate.netresearchgate.netmdpi.commdpi.com DFT calculations can determine the optimized geometry of this compound and provide insights into its electronic properties.

One of the key applications of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For similar heterocyclic compounds, DFT has been used to confirm molecular structures by comparing calculated NMR spectra with experimental data. mdpi.comresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the presence and strength of hyperconjugative interactions and intramolecular charge transfer.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(N) | π(C=C) | n → π | Indicates delocalization of nitrogen lone pair into an aromatic ring, contributing to resonance stabilization. |

| π(C=C) | π(C=C) | π → π | Represents electron delocalization within the aromatic systems of the quinazoline and dichlorophenyl rings. |

| LP(Cl) | σ(C-C) | n → σ | Shows hyperconjugative interaction involving the chlorine lone pairs, which can influence the electronic properties of the phenyl ring. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (colored in red and yellow) are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinazoline ring and the chlorine atoms are expected to be regions of negative potential, making them potential sites for hydrogen bonding and other intermolecular interactions. The hydrogen atoms of the amine group would likely be regions of positive potential.

First Hyperpolarizability and Non-Linear Optical Properties

The first hyperpolarizability (β) of a molecule is a measure of its non-linear optical (NLO) response. Molecules with large β values are of interest for applications in optoelectronics, such as frequency conversion. Quantum chemical calculations can be used to predict the first hyperpolarizability of a molecule.

For organic molecules, a large β value is often associated with a significant intramolecular charge transfer, which can be facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the quinazoline ring system and the dichlorophenyl group can participate in charge transfer interactions that would influence its NLO properties.

In Silico Pharmacokinetic Property Predictions

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. idaampublications.intandfonline.comsemanticscholar.orgmdpi.com These predictions help in identifying molecules with favorable pharmacokinetic profiles early in the drug development process. For quinazoline derivatives, several studies have reported the use of computational tools to predict their drug-likeness. idaampublications.intandfonline.comsemanticscholar.orgresearchgate.netnih.govsemanticscholar.org

Commonly predicted ADME properties include:

Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs.

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for drugs targeting the central nervous system, but undesirable for peripherally acting drugs to avoid CNS side effects. mdpi.com

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes is important to avoid potential drug-drug interactions.

Aqueous Solubility: Adequate solubility is necessary for absorption and distribution.

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which provides guidelines for properties that are common in orally active drugs. idaampublications.in

| Pharmacokinetic Parameter | Importance in Drug Discovery | Predicted Outcome for Similar Compounds |

|---|---|---|

| Gastrointestinal (GI) Absorption | Determines the fraction of an oral dose that reaches systemic circulation. | Many quinazoline derivatives show high predicted GI absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-acting drugs; non-permeability is preferred for others to avoid side effects. | Varies among derivatives; some are predicted to be non-permeant. idaampublications.inmdpi.com |

| Lipinski's Rule of Five | A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Many quinazoline derivatives demonstrate significant drug-likeness based on this rule. idaampublications.in |

| Bioavailability Score | A composite score that predicts the overall drug-likeness of a molecule. | Quinazoline derivatives often show significant bioavailability. idaampublications.in |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Computational, or in silico, methods provide valuable predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, offering early insights into their potential pharmacokinetic profiles. These predictive models utilize the chemical structure of a compound to estimate its behavior in the human body, thereby guiding the selection and optimization of molecules in the drug discovery process.

These parameters often include predictions for:

Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance and half-life.

Without specific published research on this compound, any presented data would be purely illustrative of the types of predictions generated in such computational studies.

Interactive Data Table: Hypothetical ADME Predictions

Below is a hypothetical and interactive data table illustrating the kind of ADME predictions that would be generated for a compound like N-(2,_3-dichlorophenyl)quinazolin-4-amine. Note: This data is not based on published experimental or computational results for this specific molecule and is for illustrative purposes only.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for passive intestinal absorption. |

| Oral Bioavailability | Moderate to High | Suggests a reasonable fraction of the dose may reach systemic circulation. |

| Distribution | ||

| Plasma Protein Binding | High (>90%) | May have a long duration of action, but lower free drug concentration. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by CYP3A4. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared by metabolic pathways rather than renal excretion. |

It is crucial to reiterate that the data presented above is hypothetical. The actual ADME profile of this compound would require dedicated computational modeling studies or experimental validation. The field of computational chemistry relies on various software and algorithms (such as SwissADME, ADMETlab, or others) to generate these predictions, and results can vary between different models.

Analytical and Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

While specific FTIR data for N-(2,3-dichlorophenyl)quinazolin-4-amine is not extensively detailed in publicly available academic literature, the characteristic vibrational modes can be inferred from closely related structures, such as 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. For this analog, the IR spectrum, typically recorded using a KBr pellet, exhibits key absorption bands that confirm its structural features.

Noteworthy vibrational frequencies include those corresponding to N-H stretching, C=O stretching of the quinazolinone core, C=N stretching, and aromatic C-H and C=C stretching vibrations. The presence of the dichlorophenyl moiety would also be indicated by specific C-Cl stretching frequencies.

Table 1: Characteristic FTIR Spectral Data for 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

| Vibrational Mode | **Frequency (cm⁻¹) ** |

|---|---|

| N-H Stretching | 3446, 3309, 3174 |

| C-H Stretching (aliphatic) | 2928 |

This data is for the related compound 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one and is presented for comparative purposes.

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of 1H and 13C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of a related compound, 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, has been reported. The spectrum, typically recorded in a deuterated solvent like CDCl₃, would show distinct signals for each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide detailed information about the electronic environment and neighboring protons.

For this compound, one would expect to observe signals corresponding to the protons on the quinazoline (B50416) ring system and the dichlorophenyl ring. The amine proton would likely appear as a broad singlet.

Table 2: ¹H NMR Spectral Data for 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 8.24 | d | 6.9 |

| Aromatic Protons | 7.71-7.86 | m | - |

This data is for the related compound 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one and is presented for comparative purposes. The specific assignments for each multiplet were not provided in the source.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, the ¹³C NMR spectrum in CDCl₃ reveals the expected number of carbon signals corresponding to the quinazolinone core and the dichlorophenyl substituent.

The spectrum for this compound would similarly display signals for the aromatic carbons of both ring systems and the carbons of the quinazoline core. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the heterocyclic ring.

Table 3: ¹³C NMR Spectral Data for 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Quinazoline Carbons | 149.2, 146.2, 145.4, 143.4, 134.9, 127.6, 126.7, 126.5, 121.0, 113.9, 112.9 |

This data is for the related compound 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one and is presented for comparative purposes.

Advanced 2D NMR Techniques for Complex Structural Elucidation

In cases of complex or ambiguous 1D NMR spectra, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous structural assignment. These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).

While the application of 2D NMR techniques for the specific characterization of this compound has not been reported in the reviewed literature, their use would be standard practice in academic research to definitively assign all proton and carbon signals and confirm the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique employed to determine the molecular weight and elucidate the structure of this compound. This method provides precise information on the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight.

For this compound, the molecular formula is C₁₄H₉Cl₂N₃, yielding a calculated molecular weight of approximately 290.15 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) would be utilized to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The presence of two chlorine atoms in the structure results in a characteristic isotopic pattern in the mass spectrum. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum for the molecular ion of this compound would exhibit a distinctive cluster of peaks:

An M+ peak (containing two ³⁵Cl atoms).

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom), with an intensity of about 65% of the M+ peak.

An M+4 peak (containing two ³⁷Cl atoms), with an intensity of about 10% of the M+ peak.

This isotopic signature provides definitive evidence for the presence of two chlorine atoms in the molecule.

Fragmentation analysis, typically performed using techniques like electron ionization (EI-MS), involves breaking the molecule into smaller, charged fragments. While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, the fragmentation pattern would be predicted based on its structure. Common fragmentation pathways for related quinazoline structures involve the cleavage of the bond between the quinazoline core and the dichlorophenyl ring, as well as fragmentation within the quinazoline ring system itself. Analysis of these fragment ions helps to piece together the compound's structure, confirming the connectivity of the quinazoline and dichlorophenyl moieties.

Table 1: Molecular Weight Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉Cl₂N₃ | vulcanchem.com |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound, with the molecular formula C₁₄H₉Cl₂N₃, the theoretical elemental composition can be calculated.

In a typical experimental procedure, a sample of the purified compound is combusted, and the resulting amounts of carbon dioxide, water, and nitrogen gas are measured. The percentage of chlorine is determined by other methods, such as titration after combustion. The experimentally determined percentages are then compared with the calculated theoretical values to confirm the elemental composition and, consequently, the empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and proposed formula.

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₉Cl₂N₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 57.97% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.13% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 24.44% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 14.48% |

| Total | | | | 290.153 | 100.00% |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method used primarily to monitor the progress of a chemical reaction and to assess the purity of the final product. In the context of this compound synthesis, TLC would be used to track the consumption of starting materials (e.g., 4-chloroquinazoline (B184009) and 2,3-dichloroaniline) and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. For a compound with the polarity of an aminoquinazoline, a common mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.

The purity of the compound is indicated by the presence of a single spot after development and visualization (e.g., under UV light). The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes.

Column Chromatography

Column chromatography is the standard method for the purification of this compound on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material.

The crude product is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. A solvent system (eluent), often similar to one optimized by TLC, is then passed through the column. The components of the crude mixture travel down the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase.

For basic compounds like this compound, which can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel leading to poor separation (streaking), a small amount of a basic modifier like triethylamine (B128534) (Et₃N) or ammonia (B1221849) is often added to the eluent. This neutralizes the acidic sites and improves the chromatographic resolution. Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product. The solvent is then evaporated from the combined pure fractions to yield the purified this compound.

Design and Development of Novel N 2,3 Dichlorophenyl Quinazolin 4 Amine Analogues

Rational Design Strategies for Lead Optimization

Rational drug design for optimizing a lead compound like N-(2,3-dichlorophenyl)quinazolin-4-amine is heavily reliant on understanding its interaction with the intended biological target, typically the ATP-binding site of a protein kinase. Structure-activity relationship (SAR) studies on the broader 4-anilinoquinazoline (B1210976) class have established several key principles that guide the design of more potent and selective analogues. mdpi.comnih.gov

The fundamental binding mode involves the quinazoline (B50416) core acting as a scaffold that mimics the adenine (B156593) ring of ATP. The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with a backbone amide in the hinge region of the kinase (e.g., Met793 in EGFR), anchoring the inhibitor in the active site. nih.gov The aniline (B41778) portion, in this case, the 2,3-dichlorophenyl group, extends into a more variable hydrophobic pocket, and its substitution pattern is critical for modulating potency and selectivity. mdpi.com

Lead optimization strategies for this compound would focus on two primary areas: modification of the quinazoline core and diversification of the N-phenyl substituent.

Quinazoline Core Modifications: Substitutions at the 6- and 7-positions of the quinazoline ring are known to significantly impact activity. Small, electron-donating groups, such as methoxy (B1213986) (–OCH₃) or morpholine-containing side chains, can enhance binding affinity and improve aqueous solubility. nih.gov These groups often extend towards the solvent-exposed region of the ATP-binding cleft, allowing for further functionalization to fine-tune physicochemical properties.

Aniline Ring Modifications: The 2,3-dichloro substitution pattern on the aniline ring is a key determinant of activity. While this specific pattern is less common than the 3-chloro or 3-bromo substitutions seen in many potent EGFR inhibitors, it provides a distinct electronic and steric profile. mdpi.com Optimization would involve exploring alternative halogen placements (e.g., 3,4-dichloro or 2,4-dichloro) or introducing other small, lipophilic groups to probe the hydrophobic pocket for optimal interactions.

A hypothetical lead optimization campaign starting from this compound might explore the introduction of solubilizing groups at the 6- or 7-position of the quinazoline ring, as shown in the table below.

| Compound ID | R1 (Quinazoline C6) | R2 (Quinazoline C7) | Rationale for Modification | Predicted Target Interaction |

|---|---|---|---|---|

| Lead-01 | -H | -H | Parent Compound | Baseline hydrophobic and hinge-binding interactions. |

| Analog-A1 | -OCH₃ | -OCH₃ | Introduction of electron-donating groups to enhance potency. | Increased electron density on the quinazoline core may strengthen hinge binding. |

| Analog-A2 | -H | -(CH₂)₂-N(CH₃)₂ | Addition of a basic side chain to improve solubility and allow salt formation. | Interaction with solvent-exposed region; potential for additional polar contacts. |

| Analog-A3 | -H | -morpholinoethoxy | Introduction of a larger, solubilizing group often used in kinase inhibitors. | Enhanced solubility and potential for forming favorable interactions at the mouth of the ATP pocket. |

Scaffold Hybridization and Privileged Structure Integration

Scaffold hybridization is a powerful strategy that involves combining the core of this compound with other known pharmacophores or privileged structures to create hybrid molecules with potentially synergistic or novel activities. This approach aims to engage multiple binding sites on a target or to interact with multiple targets simultaneously.

A prominent example of this strategy is the creation of 4-anilinoquinazoline-urea hybrids. medkoo.com Unsymmetrical diaryl ureas are a well-known pharmacophore in kinase inhibitors that target the "DFG-out" (inactive) conformation of kinases. By attaching a urea-containing moiety, typically at the 6-position of the quinazoline ring, a hybrid molecule is created. This new molecule retains the original hinge-binding capability of the 4-anilinoquinazoline core while the urea (B33335) fragment can form additional hydrogen bonds and access adjacent binding pockets, potentially leading to multi-kinase inhibition (e.g., targeting both EGFR and VEGFR). medkoo.com

Another hybridization approach involves fusing the quinazoline scaffold with other heterocyclic systems. For instance, conjugating the quinazolin-4-one motif with a 3-cyanopyridin-2-one structure has been explored to develop dual inhibitors of EGFR and BRAFV600E. This strategy leverages the distinct binding properties of each scaffold to engage two different oncogenic kinases.

Bioisosteric Replacements in the Quinazoline and Phenyl Moieties

Bioisosterism involves replacing a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving biological activity, selectivity, or metabolic stability. This strategy can be applied to both the quinazoline core and the dichlorophenyl ring of the lead compound.

Quinazoline Scaffold Bioisosteres (Scaffold Hopping): The quinazoline ring itself can be replaced with other bicyclic heteroaromatic systems that maintain a similar spatial arrangement of key interaction points, particularly the hinge-binding nitrogen atom. Common bioisosteres for the quinazoline core include:

Pyrido[2,3-d]pyrimidines: This scaffold, where a benzene (B151609) ring is replaced by a pyridine (B92270) ring, is a classic bioisostere. It maintains a nitrogen atom in a position analogous to N1 of quinazoline for hinge binding. The compound PD166285, for example, is a pyrido[2,3-d]pyrimidine-based inhibitor with a 2,6-dichlorophenyl group that potently inhibits Src family kinases and FGFR1.

Thieno[2,3-d]pyrimidines: The replacement of the benzene ring with a thiophene (B33073) ring creates a scaffold that has been successfully used to develop anti-breast cancer agents.

Pyrazolo[4,3-H]quinazolines: These structures have been investigated as inhibitors of cyclin-dependent kinases (CDKs).

Phenyl Moiety Bioisosteres: The 2,3-dichlorophenyl group is critical for occupying a specific hydrophobic pocket. Bioisosteric replacement could involve substituting the entire ring or just the chloro substituents.

Ring Replacements: The phenyl ring could be replaced with other aromatic systems like pyridine, pyrazole, or thiophene to explore different electronic distributions and potential hydrogen bonding interactions within the pocket.

Substituent Replacements: The chlorine atoms can be replaced by other groups of similar size and lipophilicity. For example, a chloro group could be replaced by a methyl (–CH₃) or a trifluoromethyl (–CF₃) group. A trifluoromethyl group is often used as a bioisostere for chlorine as it is of similar size but has different electronic properties, which can alter binding affinity and metabolic stability.

A hypothetical exploration of bioisosteric replacements for the dichlorophenyl moiety might yield the following analogues for testing.

| Compound ID | Aniline Moiety | Bioisosteric Rationale | Expected Impact |

|---|---|---|---|

| Lead-01 | 2,3-dichlorophenyl | Parent Moiety | Baseline activity. |

| Analog-B1 | 2-chloro-3-methylphenyl | Replace one Cl with a CH₃ group to probe steric and electronic effects. | Slight increase in lipophilicity; potential for improved van der Waals contacts. |

| Analog-B2 | 2-chloro-3-(trifluoromethyl)phenyl | Replace one Cl with a CF₃ group to introduce a strong electron-withdrawing group. | Altered electronic profile; potential change in metabolic stability and binding affinity. |

| Analog-B3 | 3-chloro-2-pyridyl | Replace the phenyl ring with a pyridine ring to introduce a hydrogen bond acceptor. | Potential for new hydrogen bond formation with residues in the hydrophobic pocket; improved solubility. |

Libraries of Structurally Diverse Quinazolinones for SAR Exploration

To comprehensively explore the structure-activity relationships (SAR) around the this compound scaffold, the synthesis of focused chemical libraries is essential. Combinatorial chemistry and parallel synthesis techniques allow for the rapid generation of a large number of analogues by systematically varying different parts of the molecule.

A typical library synthesis would start with a common intermediate, such as 4-chloroquinazoline (B184009). This intermediate can then be reacted with a diverse set of substituted anilines in a parallel fashion to explore variations of the N-phenyl ring. For the this compound series, this would involve reacting 4-chloroquinazoline with a library of anilines containing different substitution patterns.

Conversely, one could start with 2,3-dichloroaniline (B127971) and react it with a library of differently substituted 4-chloroquinazolines (e.g., with various groups at the 6- and 7-positions) to build a library focused on modifications to the heterocyclic core.

The resulting library of compounds would then be screened against a panel of protein kinases to generate SAR data. This data is crucial for identifying key structural features that govern potency and selectivity. For example, a library might reveal that while the 2,3-dichloro substitution provides moderate activity, a 3,4-dichloro or a 2-chloro-4-fluoro pattern leads to a significant increase in potency against a specific kinase target. These findings guide the next cycle of rational design, leading to the iterative optimization of the lead compound.

Patent Landscape Analysis from an Academic Research Perspective

Review of Prior Art Disclosures in Patent Literature Relevant to Quinazolines

The patent history for quinazoline (B50416) derivatives is extensive, reflecting their therapeutic importance. A review of prior art reveals a landscape dominated for many years by a specific structural class and mechanism of action. From approximately 1995 to 2006, patent literature was heavily focused on 4-anilinoquinazolines designed as tyrosine kinase inhibitors. researchgate.net This extensive research and patenting activity established a significant body of prior art that new inventions must navigate.

These foundational patents typically claimed a core quinazoline structure with a substituted aniline (B41778) at the 4-position, targeting the ATP-binding site of kinases. The success of first-generation EGFR inhibitors, which fall into this class, solidified this scaffold's importance and spurred numerous subsequent patents covering variations on this theme. researchgate.netnih.gov As a result, the core 4-anilinoquinazoline (B1210976) scaffold is well-disclosed in the art, making it challenging to secure broad patent protection for new derivatives without significant and unexpected improvements.

Academic researchers investigating novel compounds like N-(2,3-dichlorophenyl)quinazolin-4-amine must carefully consider this established prior art. The novelty of such a compound from a patent perspective would likely depend on factors such as its specific substitution pattern, its synthesis method if novel, or, most importantly, a new and non-obvious biological activity or mechanism of action distinct from the well-trodden path of EGFR inhibition.

| Seminal Patent Focus Area | Description | Key Target Class | Time Period |

| 4-Anilinoquinazolines | Broad claims on the core scaffold with various substitutions on the aniline ring. | Tyrosine Kinases (e.g., EGFR) | ~1995-2006 |

| Fused Quinazoline Systems | Patents covering tricyclic and tetracyclic systems where other rings are annelated to the quinazoline core. | Diverse, including kinases and topoisomerases | Post-2000 |

| Quinazolinone Derivatives | Focus on the oxidized quinazoline core, often explored for a different spectrum of biological activities. | Various, including PARP, antimicrobials | Ongoing |

Identification of Research Trends and Novelty in Patent Claims for Quinazoline Derivatives

In the period after the initial wave of EGFR-focused patents, research and patenting trends for quinazoline derivatives have diversified significantly. This evolution is driven by the need to overcome drug resistance, improve selectivity, and explore new therapeutic applications beyond oncology. nih.govnih.gov

One major trend is the development of inhibitors that target both wild-type and mutated forms of kinases, a direct response to the emergence of resistance to first-generation drugs. nih.gov Patent claims have become more specific, often including detailed data on activity against specific mutant strains.

Furthermore, the scope of biological targets for quinazoline derivatives has expanded dramatically. researchgate.netnih.gov While kinase inhibition remains a major focus, recent patents disclose compounds with activity against a broader range of targets, indicating a significant shift in research and development. nih.govnih.gov This diversification opens new avenues for academic researchers to find novel applications for their compounds.

The structural heterogeneity of patented compounds has also increased. researchgate.net Researchers are moving beyond the simple 4-anilino scaffold to explore more complex, fused, or substituted quinazoline systems to achieve desired potency and selectivity. mdpi.com This trend suggests that novelty can be found in unique structural modifications that lead to improved or entirely new biological functions.

| Research Trend | Description of Novelty in Patent Claims | Example Targets |

| Overcoming Resistance | Claims specifying activity against clinically relevant mutant kinases (e.g., T790M in EGFR). | Mutated EGFR |

| Target Diversification | Expansion beyond EGFR to other kinase families and entirely different protein classes. | Histone Deacetylase (HDAC), mTOR, Aurora Kinases, PARP researchgate.netnih.govnih.gov |

| New Therapeutic Areas | Application of quinazoline scaffolds for indications outside of cancer. | Anti-inflammatory, Antiviral, Antimicrobial, Antihypertensive nih.govnih.govmdpi.com |

| Structural Complexity | Move towards more complex, often rigidified, fused heterocyclic systems to enhance selectivity and potency. | Pyrroloquinazolines, Indoloquinazolines researchgate.netmdpi.com |

Strategic Implications of Patent Information for Academic Drug Discovery and Development

Identifying Freedom to Operate and Novelty: A primary use of patent analysis is to assess the "freedom to operate"—the ability to pursue research and development without infringing on existing patents. For a compound like this compound, researchers would need to analyze existing patents to ensure their specific molecule is not already claimed. More strategically, identifying gaps in the patent landscape can highlight areas of chemical space or biological activity that are open for novel research and potential patenting. ox.ac.uk

Guiding Research Strategy: Patent trends reveal the areas of intense focus by the pharmaceutical industry. researchgate.net While this can indicate scientifically validated targets, it also points to areas of high competition. Academic researchers might strategically choose to focus on less-patented targets or novel mechanisms of action for the quinazoline scaffold, thereby increasing the potential impact and novelty of their work. For instance, discovering that this compound has a unique activity against a non-kinase target would be a significant finding in the current landscape.

Informing Translational Goals: Understanding what makes a discovery attractive to commercial partners is key for translation. Patent claims often highlight the specific data points—such as potency against a specific mutant enzyme or a novel mechanism of action—that are considered valuable. ox.ac.uk By designing experiments that generate this type of data, academic labs can increase the translational potential of their discoveries and make them more attractive for licensing and further development. The challenges in patenting novel drug targets without corresponding novel chemical entities mean that academic work pairing a new biological discovery with a novel compound is significantly more valuable. ox.ac.uk

Q & A

Q. Table 1: Representative Synthesis Data

| Precursor | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 2-Methylquinazolin-4-amine | 170°C, 35 min | 85 | >98% |

Validation: Confirm completion via TLC (Rf = 0.53 in ethyl acetate/hexane 1:1) and characterize using / NMR .

Basic: How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

NMR analysis provides critical structural validation. For the title compound:

- NMR:

- NMR:

Q. Table 2: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH3 (C-2) | 2.62 | Singlet | Methyl group |

| C-4a | 113.18 | - | Quinazoline core |

| C-8a | 141.30 | - | Quinazoline core |

Note: Compare with analogs (e.g., N-(3,4-dichlorophenyl) derivatives) to distinguish substitution patterns .

Advanced: What computational approaches are recommended for studying structure-activity relationships (SAR) of quinazolin-4-amine derivatives?

Methodological Answer:

SAR studies often combine 3D-QSAR and molecular docking to predict bioactivity:

3D-QSAR (Comparative Molecular Field Analysis):

- Generate a pharmacophore model using steric/electrostatic fields from active/inactive analogs .

- Example: Morpholine-substituted quinazolin-4-amine derivatives showed enhanced binding to kinase targets in 3D-QSAR models .

Molecular Docking:

- Use software like AutoDock Vina to simulate binding to targets (e.g., CDK2 or SIRT2).

- Validate predictions with in vitro assays (e.g., enzyme inhibition).

Key Insight: Substituents on the dichlorophenyl group modulate steric bulk, influencing target selectivity .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in quinazolin-4-amine derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structure determination:

Crystallization: Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.

Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

Refinement with SHELX:

- SHELXD: Solve phase problems via direct methods.

- SHELXL: Refine atomic coordinates with anisotropic displacement parameters .

Example: The crystal structure of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (analog) confirmed bond lengths and angles, resolving regiochemistry disputes .

Advanced: What strategies address discrepancies in biological activity data among quinazolin-4-amine analogs?

Methodological Answer:

Discrepancies often arise from assay conditions or off-target effects. Mitigation strategies include:

Standardized Assays:

- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.

Metabolic Stability Testing:

Off-Target Profiling:

- Screen against panels of related enzymes (e.g., P2X7 receptor for triazole analogs) to identify selectivity issues .

Case Study: 3-(2,3-Dichlorophenyl)-4-(benzyl)-4H-1,2,4-triazole P2X7 antagonists showed divergent IC50 values due to differential metabolic clearance .

Advanced: How can regiochemical outcomes be controlled during quinazolin-4-amine synthesis?

Methodological Answer:

Regioselectivity is influenced by:

Substituent Effects: Electron-withdrawing groups (e.g., Cl) direct cyclization to specific positions.

Catalytic Systems: Use Lewis acids (e.g., ZnCl2) to stabilize transition states favoring desired regioisomers.

Microwave-Assisted Synthesis: Enhances kinetic control, reducing side reactions .